3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide
Overview
Description
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitrobenzyl group attached to the pyridine ring through an ether linkage. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide typically involves the reaction of 4-nitrobenzyl bromide with 3-hydroxypyridine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate.
Major Products
Reduction: 3-[(4-Aminobenzyl)oxy]pyridine.
Substitution: 3-[(4-Nitrobenzyl)oxy]pyridine derivatives with different substituents.
Coupling: Biaryl compounds.
Scientific Research Applications
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrobenzyl)pyridine: Similar structure but lacks the ether linkage.
4-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a pyridine ring.
4-Nitrobenzyl chloride: Contains a chloride ion instead of a bromide ion.
Uniqueness
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is unique due to its combination of a nitrobenzyl group and a pyridine ring connected through an ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRUNRSXXWMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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